4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrimidine ring, a piperazine ring, and a pyridopyrimidine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of a pyrimidine derivative with a piperazine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. Its versatility and potential for diverse applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C17H19N7O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H19N7O/c1-12-20-14-11-18-5-3-13(14)16(21-12)23-7-9-24(10-8-23)17-19-6-4-15(22-17)25-2/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
WESPOJPQKLKJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC=CC(=N4)OC |
Origin of Product |
United States |
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